

# Adverse Effects of Tosedostat

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## Compound Focus: Tosedostat

CAS No.: 238750-77-1

Cat. No.: S548190

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The following table summarizes the adverse effects (AEs) of **Tosedostat** observed in clinical trials, primarily involving elderly patients with acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS).

Adverse Effect	Frequency & Severity	Clinical Context & Notes
<b>Hematological Toxicity</b>		
Thrombocytopenia [1] [2] [3]	Very common (Grade 3-5); reported as a Dose Limiting Toxicity (DLT) [2].	A key toxicity in AML/MDS studies. Can be life-threatening [3].
Neutropenia / Febrile Neutropenia [4] [3]	Very common; leading to increased early death rate from infections in one study [3].	A major risk during intensive chemotherapy combinations.
Anemia [2]	Reported as a DLT at high doses (320 mg) [2].	-
<b>Non-Hematological Toxicity</b>		
Fatigue / Asthenia [2] [5]	Very common [5].	Frequently observed across solid tumor and leukemia trials.
Gastrointestinal Effects (Nausea, Vomiting, Diarrhea, Constipation)	Common [2].	-

Adverse Effect	Frequency & Severity	Clinical Context & Notes
[2]		
Peripheral Edema [2]	Common [2].	-
<b>Cardiac Toxicity</b>		
Atrial Fibrillation [3]	More common in the Tosedostat arm compared to standard treatment [3].	Identified in a randomized Phase II study with elderly AML patients.
<b>Other Serious Adverse Events</b>		
Elevated Liver Enzymes (e.g., ALT) [2]	Reported as a DLT (Grade 3) [2].	-
Peripheral Sensory Neuropathy [5]	Common (59%) in combination with paclitaxel [5].	Primarily associated with paclitaxel co-administration.
Paclitaxel Infusion Reactions [2] [5]	Very high frequency (59%) when combined with paclitaxel [2] [5].	Led to protocol changes, pausing Tosedostat around paclitaxel infusions.
Dyspnoea [5]	Reported as a DLT (Grade 3) in one patient [5].	-

## Experimental Protocols for Safety and Mechanism

For researchers investigating the safety profile and mechanism of action of **Tosedostat**, the following methodologies from clinical and preclinical studies can serve as a reference.

### Clinical Trial Design for Safety Assessment

The safety data in the table above was primarily gathered through phase I/II clinical trials. A typical study design involves [2] [3]:

- **Patient Population:** Studies often focus on specific populations, such as elderly patients (e.g., >65 years) with relapsed/refractory AML or high-risk MDS [1] [3].
- **Dosing Schedule:** **Tosedostat** is administered orally once daily. Common doses tested are 120 mg or 180 mg, either continuously or on a days 1-21 schedule per 28-day cycle [4] [2] [3]. An initial induction dose (e.g., 240 mg) may be followed by a lower maintenance dose [2].
- **Safety Monitoring:**
  - **Toxicity Grading:** Adverse events are recorded and graded based on standardized criteria like the Common Terminology Criteria for Adverse Events (CTCAE) [5].
  - **Dose-Limiting Toxicity (DLT) Definition:** DLTs are predefined as specific high-grade events (e.g., Grade 4 thrombocytopenia, certain non-hematological Grade 3-4 toxicities) occurring within the first treatment cycle (e.g., 21-28 days) [2] [5].
  - **Dose Escalation:** The study proceeds to higher doses if few DLTs are observed in a cohort. The Maximum Tolerated Dose (MTD) is defined as the dose at which a predefined number of patients experience DLTs [2] [5].

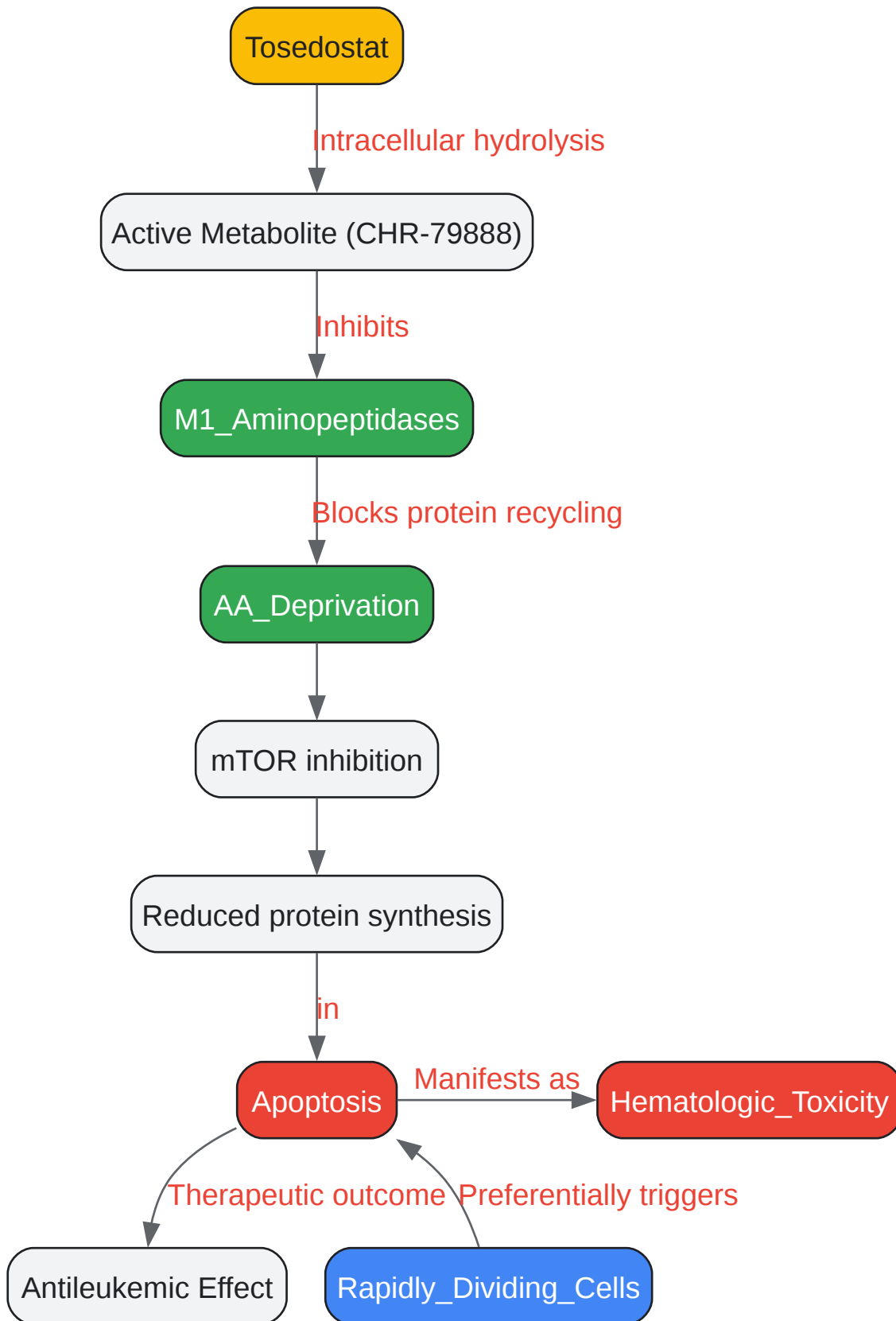
## Protocol for a Combination Therapy Study

A Phase Ib dose-escalation study investigated **Tosedostat** with paclitaxel in advanced solid tumours. The protocol can be summarized as follows [5]:

- **Treatment Plan:** Patients received intravenous paclitaxel (135–175 mg/m<sup>2</sup>) once every 21 days for up to six cycles. Oral **Tosedostat** (90–240 mg) was taken daily, starting from day 2.
- **Safety Management:** Due to a high incidence of paclitaxel infusion reactions, the protocol was amended to interrupt **Tosedostat** dosing for 5 days around the second and subsequent paclitaxel infusions.
- **Pharmacokinetic (PK) Sampling:** Blood samples were taken on days 1, 21, and 22 to determine plasma levels of paclitaxel, **Tosedostat**, and its active metabolite (CHR-79888). Analysis was performed using validated LC-MS/MS methods.

## Mechanism of Action and Toxicity Pathways

The diagram below illustrates the hypothesized mechanism of **Tosedostat** and the pathways linked to its key adverse effects, particularly hematological toxicity.



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The biochemical rationale for **Tosedostat**'s effects is linked to its primary molecular target:

- **Target Enzymes:** **Tosedostat** is a prodrug converted intracellularly to its active form, CHR-79888, a potent inhibitor of M1 family metalloenzymes including several **aminopeptidases** (e.g., Aminopeptidase N, Puromycin-sensitive aminopeptidase) [1] [2] [6].
- **Mechanism in Cancer Cells:** By inhibiting these enzymes, **Tosedostat** disrupts the hydrolysis of peptides and the recycling of amino acids, leading to intracellular **amino acid deprivation** [2] [5]. This triggers an **amino acid deprivation response (AADR)**, which inhibits the **mTOR** pathway, reduces global protein synthesis, and upregulates pro-apoptotic proteins, ultimately inducing **apoptosis** (programmed cell death) [2] [5].
- **Link to Toxicity:** This mechanism is particularly effective in rapidly dividing cells, such as leukemia blasts, explaining its **antileukemic effect** [1]. However, it also affects other fast-proliferating normal cells, most notably bone marrow precursors, which directly leads to the observed **hematologic toxicity** (thrombocytopenia, neutropenia, anemia) [2] [3].

## Frequently Asked Questions for a Research Support Context

**Q1: What is the recommended starting dose of Tosedostat for a preclinical study modeling relapsed AML?** Based on clinical trials in elderly patients with relapsed/refractory AML, a daily oral dose of **120 mg** has been frequently used and is generally well-tolerated for single-agent therapy [1] [2]. For combination with cytarabine, a dose of **120 mg daily on days 1-21** of a 28-day cycle has been employed [4] [3].

**Q2: Are there any specific drug-drug interactions to consider when designing combination studies?** Available clinical data suggests there is **no significant pharmacokinetic interaction** between **Tosedostat** and paclitaxel [2] [5]. However, a critical **pharmacodynamic interaction** was observed: co-administration led to a dramatically increased incidence of paclitaxel infusion reactions. This necessitated a protocol amendment to interrupt **Tosedostat** dosing around the time of paclitaxel infusion [5]. This highlights the importance of close safety monitoring for unexpected toxicities in novel combinations.

**Q3: Which patient populations appear to be at the highest risk for severe adverse events?** **Elderly patients** receiving **Tosedostat** in combination with intensive chemotherapy (e.g., cytarabine) are at high risk for severe and potentially fatal **infectious complications** due to febrile neutropenia [3]. Patients with a history of cardiac issues may also be at increased risk for **atrial fibrillation** [3].

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To cite this document: Smolecule. [Adverse Effects of Tosedostat]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548190#tosedostat-adverse-effects>]

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